molecular formula C12H12ClN3 B1280200 4-Aminoazobenzene hydrochloride CAS No. 3457-98-5

4-Aminoazobenzene hydrochloride

Cat. No. B1280200
CAS RN: 3457-98-5
M. Wt: 233.69 g/mol
InChI Key: WMNTYZIRLUBHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminoazobenzene hydrochloride, also known as 4-Phenylazoaniline hydrochloride, is a chemical compound with the molecular formula C12H11N3·HCl . It has a molecular weight of 233.70 . The compound appears as a dark red to dark purple to dark blue powder or crystal .


Synthesis Analysis

The synthesis of 4-Aminoazobenzene involves the reaction of aniline hydrochloride solution with aniline diazonium salt . The reaction is carried out until the aniline diazonium salt disappears .


Molecular Structure Analysis

The molecular structure of 4-Aminoazobenzene hydrochloride has been investigated using various techniques such as ultraviolet (UV) spectroscopy, 1H NMR, and molecular simulations . The compound shows high affinity in acidic solutions, while no association was detected in neutral solutions .


Chemical Reactions Analysis

The photochemical reactions of 4-Aminoazobenzene have been studied . The study revealed that the compound undergoes cis-trans isomerization . This isomerization is considered during the molecular dynamics simulation to interpret experiments .


Physical And Chemical Properties Analysis

4-Aminoazobenzene hydrochloride is a solid at 20°C . It has a melting point of 213°C . The compound is dark red to dark purple to dark blue in color and appears as a powder or crystal .

Scientific Research Applications

Molecular Data Storage

4-Aminoazobenzene hydrochloride, due to its azobenzene group, can be used as a photoswitch in the storage of information on a molecular level. Its ability to switch between isomers when exposed to light makes it valuable for developing advanced data storage systems .

Photo-Pharmacology

In the field of medicine, azobenzenes like 4-Aminoazobenzene hydrochloride are being explored for photo-pharmacology applications. This involves using light to control and activate drug release, which could lead to more targeted and controlled therapeutic treatments .

Solar Energy Harvesting

The compound’s light-absorbing properties make it a candidate for solar light harvesting technologies, potentially contributing to more efficient solar cells and renewable energy solutions .

Molecular Electronics and Photonics

Azobenzenes are integral in the development of molecular electronic and photonic devices due to their photoswitching capabilities. This could lead to advancements in the creation of miniaturized electronic components and systems .

Optical-to-Mechanical Energy Conversion

The unique isomerization process of azobenzenes can be harnessed for converting optical energy into mechanical work, which has implications for developing nanomachines and robotics .

Sensing and Detection Technologies

Azobenzenes’ selective isomeric distribution in the excited state can be utilized in sensing applications, potentially leading to the development of highly sensitive chemical sensors .

Drug Delivery Systems

Research is being conducted on using azobenzenes for controlled drug delivery systems, where the compound’s structure changes in response to light could trigger the release of medications in specific areas within the body .

Materials Science

The compound’s photoswitching ability is also being explored for creating self-healing materials and smart textiles that can respond and adapt to environmental changes .

Safety and Hazards

4-Aminoazobenzene hydrochloride is harmful if swallowed . It may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Mechanism of Action

Target of Action

4-Aminoazobenzene hydrochloride, also known as 4-(Phenyldiazenyl)aniline hydrochloride, has been found to play a key role in enhancing the detection and imaging of metabolites in tissues using matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) . This suggests that its primary targets are the metabolites present in biological tissues.

Mode of Action

The compound interacts with its targets by acting as a negative ion MALDI matrix. It exhibits superior properties in terms of ultraviolet absorption, background ion interference, matrix morphology, and metabolite ionization efficiency . This enhances the detection and imaging of metabolites in tissues.

Pharmacokinetics

Its use in tissue imaging suggests that it may have good distribution properties, allowing it to reach and interact with metabolites in various tissues .

Result of Action

The primary result of the action of 4-Aminoazobenzene hydrochloride is the enhanced detection and imaging of metabolites in tissues . This is achieved through its role as a negative ion MALDI matrix, which improves the ionization efficiency of metabolites and reduces background ion interference .

Action Environment

The action of 4-Aminoazobenzene hydrochloride can be influenced by environmental factors such as the presence of metal salts or strong acids, which can sensitize the compound and potentially lead to detonation . Additionally, the compound’s action as a negative ion MALDI matrix may be affected by the specific conditions of the MALDI-MSI process .

properties

IUPAC Name

4-phenyldiazenylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3.ClH/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11;/h1-9H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNTYZIRLUBHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883975
Record name 4-Aminoazobenzene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminoazobenzene hydrochloride

CAS RN

3457-98-5
Record name Benzenamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3457-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Aminoazobenzene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(phenylazo)anilinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.356
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminoazobenzene hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Aminoazobenzene hydrochloride
Reactant of Route 3
4-Aminoazobenzene hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Aminoazobenzene hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Aminoazobenzene hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Aminoazobenzene hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.